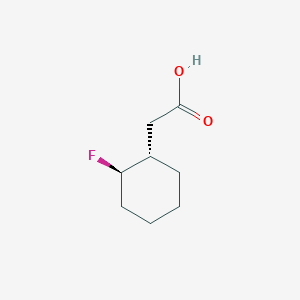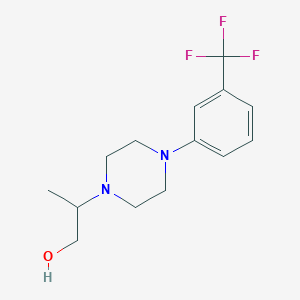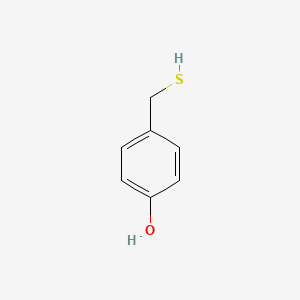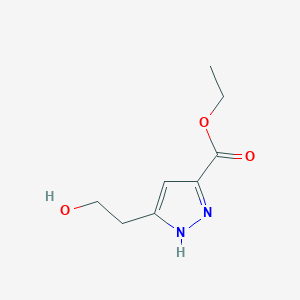![molecular formula C6H16N+ B13353341 [(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
[(2S)-3,3-dimethylbutan-2-yl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-3,3-dimethylbutan-2-yl]azanium is an organic compound with a specific stereochemistry, denoted by the (2S) configuration. This compound is a derivative of butane, featuring a dimethyl substitution at the third carbon and an azanium group at the second carbon. The presence of the azanium group indicates that it is a positively charged ion, commonly referred to as an ammonium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3,3-dimethylbutan-2-yl]azanium typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbutan-2-ol as the starting material.
Conversion to Amine: The hydroxyl group of 3,3-dimethylbutan-2-ol is converted to an amine group through a series of reactions.
Formation of Azanium Ion: The amine is then protonated to form the azanium ion, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-3,3-dimethylbutan-2-yl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.
Substitution: The azanium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction will produce the corresponding amine.
Aplicaciones Científicas De Investigación
[(2S)-3,3-dimethylbutan-2-yl]azanium has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2S)-3,3-dimethylbutan-2-yl]azanium involves its interaction with molecular targets such as enzymes and receptors. The azanium group can form ionic bonds with negatively charged sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
[(2S)-3,3-dimethylbutan-2-yl]azanium can be compared with other similar compounds, such as:
[(2S)-3,3-dimethylbutan-2-yl]amine: The neutral amine form of the compound.
[(2S)-3,3-dimethylbutan-2-yl]carboxylate: A carboxylate derivative with different reactivity and applications.
[(2S)-3,3-dimethylbutan-2-yl]alcohol: The alcohol precursor used in the synthesis of the azanium ion.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azanium group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H16N+ |
|---|---|
Peso molecular |
102.20 g/mol |
Nombre IUPAC |
[(2S)-3,3-dimethylbutan-2-yl]azanium |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/p+1/t5-/m0/s1 |
Clave InChI |
DXSUORGKJZADET-YFKPBYRVSA-O |
SMILES isomérico |
C[C@@H](C(C)(C)C)[NH3+] |
SMILES canónico |
CC(C(C)(C)C)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)






